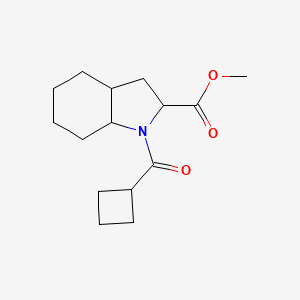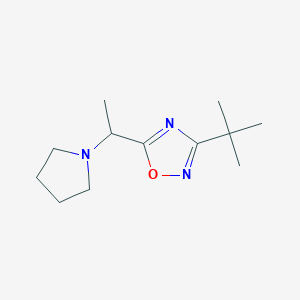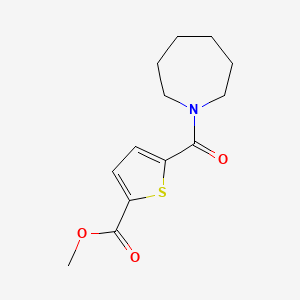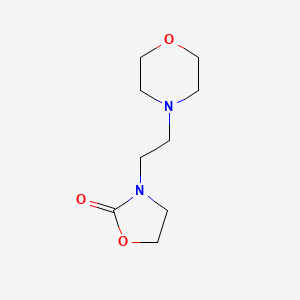
3-(2-Morpholinoethyl)oxazolidine-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Morpholinoethyl)oxazolidine-2-one, also known as oxazolidinone, is a heterocyclic organic compound with a five-membered ring containing nitrogen, oxygen, and carbon atoms. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. In
Mecanismo De Acción
Oxazolidinone exerts its antimicrobial activity by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex and inhibiting the elongation of the peptide chain. This results in the inhibition of bacterial growth and the eventual death of the bacteria.
Biochemical and Physiological Effects
Oxazolidinone has been found to have low toxicity in animal studies. It is rapidly absorbed and distributed throughout the body, with a half-life of approximately 3-4 hours. It is primarily metabolized in the liver and excreted in the urine. Oxazolidinone has been found to have no significant effects on hematological, biochemical, or histopathological parameters in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Oxazolidinone has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and low toxicity. However, it also has some limitations, including its high cost and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-(2-Morpholinoethyl)oxazolidine-2-onee, including the development of new synthesis methods, the exploration of its potential applications in other scientific fields, and the investigation of its mechanism of action at the molecular level. In addition, further studies are needed to evaluate the safety and efficacy of 3-(2-Morpholinoethyl)oxazolidine-2-onee in humans, as well as its potential for the development of resistance.
Métodos De Síntesis
Oxazolidinone can be synthesized through various methods, including the reaction of an amino acid with a carbonyl compound or the reaction of a lactam with a primary amine. The most common method involves the condensation of an amino acid with an aldehyde or ketone in the presence of a reducing agent. This reaction results in the formation of an imine intermediate, which is then reduced to produce 3-(2-Morpholinoethyl)oxazolidine-2-onee.
Aplicaciones Científicas De Investigación
Oxazolidinone has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess antimicrobial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). In addition, 3-(2-Morpholinoethyl)oxazolidine-2-onee has been shown to have antitumor activity against various types of cancer cells, including leukemia, breast cancer, and lung cancer.
Propiedades
IUPAC Name |
3-(2-morpholin-4-ylethyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-9-11(5-8-14-9)2-1-10-3-6-13-7-4-10/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOKZFIZOKFZLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CCOC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Morpholin-4-ylethyl)-1,3-oxazolidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

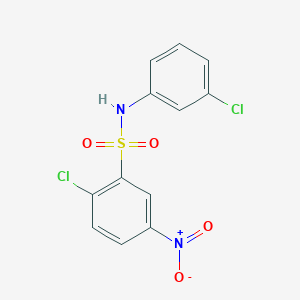
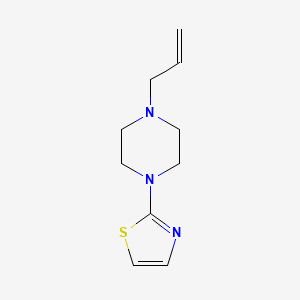
![N-[1-(hydroxymethyl)propyl]-5-isopropyl-2-methoxybenzenesulfonamide](/img/structure/B7544285.png)



![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,4-diazepan-5-one](/img/structure/B7544302.png)
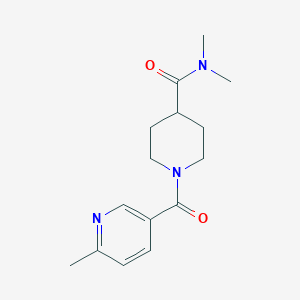
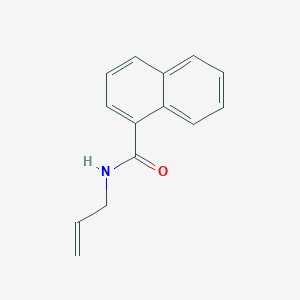
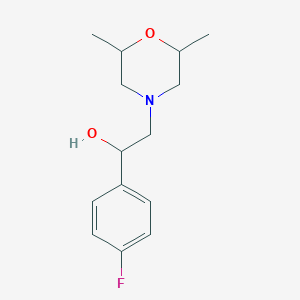
![3-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]azepan-2-one](/img/structure/B7544331.png)
